molecular formula C5H9N3S2 B1271615 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine CAS No. 6913-15-1

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine

Cat. No.: B1271615
CAS No.: 6913-15-1
M. Wt: 175.3 g/mol
InChI Key: NPUZLPUABDSQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-mercapto-1,2,4-thiadiazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylsulfanyl-[1,2,4]thiadiazol-5-ylamine
  • 3-Ethylsulfanyl-[1,2,4]thiadiazol-5-ylamine
  • 3-Butylsulfanyl-[1,2,4]thiadiazol-5-ylamine

Uniqueness

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine is unique due to its specific propylsulfanyl group, which can influence its chemical reactivity and biological activity. The length and structure of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs .

Properties

IUPAC Name

3-propylsulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZLPUABDSQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366287
Record name 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6913-15-1
Record name 3-(Propylthio)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6913-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.